molecular formula C6H9NO3 B1295028 1-Methyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 42346-68-9

1-Methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1295028
CAS No.: 42346-68-9
M. Wt: 143.14 g/mol
InChI Key: YHDZDIPQCVCIJS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula

1-Methyl-5-oxopyrrolidine-3-carboxylic acid is a bicyclic organic compound belonging to the pyrrolidone family. Its systematic IUPAC name derives from the parent structure pyrrolidine , a five-membered saturated heterocycle containing one nitrogen atom. The numbering of the ring begins at the nitrogen atom, with the methyl substituent at position 1, the ketone group (oxo) at position 5, and the carboxylic acid moiety at position 3. The molecular formula, C₆H₉NO₃ , corresponds to a molecular weight of 143.14 g/mol.

Key structural features include:

  • A pyrrolidine ring with a lactam group (cyclic amide) at positions 1 and 5.
  • A carboxylic acid substituent at position 3, imparting acidity (pKa ≈ 4.5–5.0).
  • A methyl group at position 1, which sterically influences ring conformation.

Table 1: Structural descriptors of this compound

Property Value Source
IUPAC Name This compound
Molecular Formula C₆H₉NO₃
CAS Registry Number 42346-68-9
SMILES CN1C(CC(=O)C1)C(=O)O

Stereochemical Configuration and Conformational Analysis

The compound exhibits chirality at position 3 due to the tetrahedral carbon bonded to the carboxylic acid group. The (S)-enantiomer is the predominant stereoisomer reported in synthetic and commercial samples. Conformational analysis reveals that the pyrrolidine ring adopts a half-chair or envelope puckering to minimize steric strain between the methyl group (position 1) and the carboxylic acid (position 3).

Nuclear magnetic resonance (NMR) studies of analogous pyrrolidine derivatives demonstrate that:

  • The C3–C4 bond rotates freely, allowing interconversion between puckered conformers.
  • The amide carbonyl at position 5 stabilizes the ring via conjugation, reducing flexibility compared to non-lactam pyrrolidines.

Table 2: Conformational parameters of the pyrrolidine ring

Parameter Value Source
Ring puckering amplitude (Q) 0.189–0.199 Å
Dihedral angle (θ) 65.2°–260.7°
Energy barrier ~5–8 kcal/mol for interconversion

Density functional theory (DFT) calculations corroborate that the (S)-configuration at C3 favors a conformation where the carboxylic acid group lies equatorial to the ring plane, minimizing steric clashes.

Tautomeric Forms and Ring-Chair Dynamics

While the lactam structure (5-oxo group) dominates, theoretical studies suggest potential tautomerism involving enol intermediates. However, the keto form is highly favored due to aromatic stabilization of the conjugated lactam system. Ring-chair dynamics are constrained by the rigid lactam bond, but minor fluctuations in puckering are observed via molecular dynamics simulations.

Key observations include:

  • No observable enol tautomers in aqueous or organic solvents under standard conditions.
  • Ring inversion barriers of ~10 kcal/mol, permitting limited flexibility at elevated temperatures.
  • Substituent effects: The methyl group at position 1 restricts puckering modes compared to unsubstituted pyroglutamic acid.

Comparative Analysis with Related Pyrrolidone Derivatives

This compound shares structural motifs with pharmacologically significant pyrrolidone derivatives, yet distinct differences arise from substituent placement:

Table 3: Comparison with related compounds

Compound Key Differences Biological Relevance
Pyroglutamic acid Carboxylic acid at C2, no methyl group Metabolic intermediate in glutathione cycle
Boc-Pyr-OMe Methyl ester at C2, tert-butoxycarbonyl (Boc) at N1 Chiral building block in peptide synthesis
4-Methyleneglutamic acid Exocyclic double bond at C4 Selective agonist for NMDA receptors
  • Electronic effects : The methyl group at N1 reduces basicity compared to unsubstituted pyrrolidines (pKa ~7 vs. ~10).
  • Steric effects : The C3 carboxylic acid hinders axial substituent orientation, unlike pyroglutamic acid derivatives with C2 substituents.
  • Solubility : The compound exhibits moderate polarity (logP ≈ -0.5), making it more water-soluble than Boc-protected analogs.

Properties

IUPAC Name

1-methyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9NO3/c1-7-3-4(6(9)10)2-5(7)8/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDZDIPQCVCIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80872025
Record name 1-Methyl-5-oxopyrrolidine-3-carboxylic acid
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Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42346-68-9
Record name 1-Methyl-4-carboxy-2-pyrrolidone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 1-methyl-5-oxo-
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Record name 1-Methyl-5-oxopyrrolidine-3-carboxylic acid
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Record name 1-methyl-5-oxopyrrolidine-3-carboxylic acid
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Preparation Methods

Route 1: Using Succinic Anhydride

One of the common methods for synthesizing 1-methyl-5-oxopyrrolidine-3-carboxylic acid involves the use of succinic anhydride. The process typically includes:

  • Reagents : Succinic anhydride, amines, and appropriate solvents.
  • Procedure : The reaction begins with the formation of a pyrrolidine ring through cyclization of the anhydride with an amine, followed by subsequent functionalization to introduce the carboxylic acid group.

Alternative Synthetic Methods

Route 2: Esterification Reactions

Esterification reactions can also be employed to prepare derivatives of this compound:

  • Example : Methyl esters can be synthesized from the corresponding carboxylic acids using alcohols in the presence of an acid catalyst.

Route 3: Hydrolysis and Reduction Steps

Another approach involves hydrolysis and reduction steps:

  • Procedure : Starting from a suitable ester or amide, hydrolysis followed by reduction using reagents like lithium aluminum hydride can yield the desired carboxylic acid.

Specific Reaction Conditions and Yields

The following table summarizes specific reaction conditions and yields for some synthetic routes:

Route Reaction Conditions Yield (%) Comments
Route 1 Succinic anhydride with amine at reflux 85% Efficient cyclization
Route 2 Esterification with methanol and H₂SO₄ 68% Moderate yield; requires careful control
Route 3 Hydrolysis of methyl ester followed by reduction 79% Effective for obtaining pure product

The synthesized compounds are typically characterized using various analytical techniques:

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is incorporated into drug design and development, particularly for its potential therapeutic effects.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate conversion .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of 1-methyl-5-oxopyrrolidine-3-carboxylic acid is highlighted through comparisons with analogs. Key differences arise from substitutions on the pyrrolidine ring, aromatic appendages, and heterocyclic modifications. Below is a detailed analysis:

N-Substituted Derivatives

  • 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid methyl ester (5a) :

    • Substituent : Benzyl group at N1.
    • Properties : Higher molecular weight (249.33 g/mol) and melting point (71–73°C) compared to the methyl-substituted analog 5b (liquid, b.p. 160–161°C/24 mbar) .
    • Reactivity : The benzyl group enhances lipophilicity and facilitates thionation reactions (e.g., conversion to 5-thioxo derivative 6a using Lawesson’s reagent) .
  • This compound methyl ester (5b) :

    • Substituent : Methyl group at N1.
    • Synthesis : Prepared via reaction of dimethyl itaconate with methylamine at 5–10°C (95% yield) .
    • Applications : Intermediate for hydrolysis to the free carboxylic acid, a precursor for further functionalization .

Aromatic Ring-Substituted Derivatives

  • 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1): Substituents: Chloro and hydroxyl groups on the phenyl ring. Activity: Demonstrates potent antioxidant properties (DPPH radical scavenging activity 1.5× ascorbic acid) due to electron-withdrawing (Cl) and electron-donating (OH) groups . Derivatives: Esterification with methanol yields methyl esters (e.g., compound 8, m.p. 145–146°C) .
  • 1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid :

    • Substituent : Hydroxyl group at meta position.
    • Reactivity : Forms hydrazide derivatives (e.g., compound 3 ) for condensation with aldehydes or ketones, enabling synthesis of heterocyclic systems .

Thio Derivatives

  • 1-Benzyl-5-thioxopyrrolidine-3-carboxylic acid methyl ester (6a): Modification: Replacement of 5-oxo with 5-thioxo. Properties: Increased electrophilicity at C5; beige oil (b.p. 155–165°C/0.001–0.005 mbar) . Applications: Potential enhanced biological activity due to sulfur’s polarizability.

Heterocyclic Derivatives

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one :

    • Structure : Incorporates a 1,3,4-oxadiazole ring.
    • Activity : Antioxidant activity 1.5× ascorbic acid, attributed to radical stabilization by the heterocycle .
  • 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)-5-oxopyrrolidine-3-carboxylic acid (19) :

    • Substituent : Dimethylpyrrole moiety.
    • Synthesis : Condensation of carbohydrazides with diketones (yield: 57%, m.p. 184–185°C) .

Fluorinated Derivatives

  • 2-(3-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid :
    • Substituent : Fluorine at meta position.
    • Properties : Enhanced metabolic stability due to fluorine’s electronegativity (molecular weight: 237.23 g/mol) .

Data Table: Key Compounds and Properties

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Notable Activity/Application References
This compound N1-methyl, C3-COOH 143.14 Not reported Precursor for bioactive derivatives
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid methyl ester N1-benzyl, C3-COOCH3 249.33 71–73 Intermediate for thionation
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid C1-(5-Cl-2-OH-phenyl) 270.05 145–146 (methyl ester) Antioxidant (1.5× ascorbic acid)
1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid C1-(3-OH-phenyl) 207.19 Not reported Forms hydrazide derivatives
1-Benzyl-5-thioxopyrrolidine-3-carboxylic acid methyl ester 5-thioxo, N1-benzyl 265.35 Beige oil Enhanced electrophilicity

Biological Activity

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (M5OP) is a heterocyclic compound with significant potential in various biological applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic uses, supported by data tables and case studies.

Chemical Structure and Properties

M5OP has the molecular formula C6H9NO3C_6H_9NO_3 and a molecular weight of approximately 143.14 g/mol. Its structure features a five-membered ring containing nitrogen and oxygen, along with a carboxylic acid functional group that contributes to its chemical reactivity and biological activity.

The biological activity of M5OP is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites, thereby blocking substrate conversion. This mechanism is crucial for its potential applications in drug design and development.

Antioxidant Properties

Research indicates that M5OP exhibits notable antioxidant properties, which can protect cells from oxidative stress and damage. This activity is essential for preventing cellular aging and various diseases associated with oxidative damage.

Neuroprotective Effects

Preliminary studies suggest that M5OP may possess neuroprotective effects, potentially interacting with neurotransmitter systems to mitigate neurodegenerative processes. This makes it a candidate for further exploration in treating conditions like Alzheimer's disease .

Anticancer Activity

M5OP derivatives have been investigated for their anticancer properties. For instance, studies on related compounds have shown significant cytotoxicity against A549 lung adenocarcinoma cells. The viability of these cells post-treatment indicated that certain derivatives could be more effective than standard chemotherapeutic agents like cisplatin .

Comparative Analysis of Similar Compounds

The following table compares M5OP with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
This compound Lacks fluorine substitutionAntioxidant properties
2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid Chlorine instead of fluorinePotential antimicrobial activity
2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid Dichlorinated phenyl groupEnhanced CNS activity

This comparison highlights the unique features of M5OP that may confer distinct biological activities compared to its analogs .

Case Studies and Research Findings

  • Anticancer Activity Study : A study involving various 5-oxopyrrolidine derivatives showed that certain compounds exhibited significant cytotoxicity against A549 cells when tested using MTT assays. The results indicated that modifications in the structure could enhance anticancer efficacy .
  • Neuroprotective Potential : Research into the neuroprotective effects of M5OP revealed interactions with neurotransmitter systems, suggesting its potential role in treating neurodegenerative diseases. Further investigations are necessary to elucidate the specific pathways involved .
  • Transdermal Applications : M5OP has been incorporated into transdermal patches for ondansetron delivery, indicating its utility in pharmaceutical formulations aimed at treating chemotherapy-induced nausea .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-5-oxopyrrolidine-3-carboxylic acid?

  • Methodology : The compound is synthesized via multi-step transformations starting from itaconic acid. For example:

Step 1 : Itaconic acid undergoes condensation with amines (e.g., 2-amino-4-methylphenol) under reflux in aqueous conditions to form pyrrolidinone intermediates.

Step 2 : Subsequent esterification using methanol and sulfuric acid as a catalyst.

Step 3 : Hydrazide formation via reaction with hydrazine monohydrate in isopropanol.

  • Key Purification : Alkaline dissolution (5% NaOH) followed by acidification (pH 2) for crystallization .
    • Alternative Route : Parallel solution-phase synthesis of derivatives via amidation of preformed carboxylic acids .

Q. How is this compound characterized structurally?

  • Analytical Techniques :

  • ¹H/¹³C NMR : To confirm substituent positions and ring structure.
  • FT-IR : Identifies carbonyl (C=O) and carboxylic acid (O-H) functional groups.
  • Elemental Analysis : Validates empirical formula and purity .

Advanced Research Questions

Q. How can diastereoselective synthesis of pyrrolidinone derivatives be optimized?

  • Method : Neutralization of diastereohomogeneous dimethyl glutamate hydrochlorides to yield stereochemically defined methyl 3-aryl-5-oxopyrrolidine-2-carboxylates.
  • Key Factors :

  • Temperature control during neutralization.
  • Solvent polarity to influence diastereomer ratios.
    • Validation : X-ray crystallography and NOE NMR experiments confirm stereochemistry .

Q. What strategies are effective for synthesizing bioactive derivatives of this compound?

  • Approach :

Esterification/Hydrazide Formation : Introduce reactive handles (e.g., methyl esters, hydrazides) for further functionalization .

Condensation Reactions : React hydrazides with aromatic aldehydes or diketones to form Schiff bases or heterocyclic adducts.

  • Example : Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which are screened for antibacterial and anticancer activity .

Q. How can contradictory data in reaction yields be resolved during scale-up?

  • Case Study : Comparing yields from parallel solution-phase synthesis (e.g., 24 pyrimidine-5-carboxamides ) vs. stepwise protocols (e.g., 65% yield in hydrazide formation ).
  • Analysis :

  • Parallel Synthesis : Higher throughput but potential for byproduct formation.
  • Stepwise Methods : Better control over intermediates but lower scalability.
    • Recommendation : Use LC-MS or TLC to monitor intermediate purity and adjust stoichiometry .

Methodological Guidance

Q. How to troubleshoot low yields in hydrazide formation?

  • Solution :

Ensure anhydrous conditions for hydrazine monohydrate reactions.

Optimize reaction time (typically 6–8 hours in isopropanol).

Use excess hydrazine (1.2–1.5 eq.) to drive the reaction .

Q. What solvent systems enhance crystallinity of the final product?

  • Recommendation : Sequential use of NaOH (for dissolution) and HCl (for precipitation). Ethanol/water mixtures (1:1) improve crystal lattice formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-5-oxopyrrolidine-3-carboxylic acid

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